1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Catalog No.
S3767173
CAS No.
M.F
C26H26FN3O
M. Wt
415.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-...

Product Name

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Molecular Formula

C26H26FN3O

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C26H26FN3O/c27-22-11-13-23(14-12-22)29-17-15-28(16-18-29)19-26(31)30-24-7-3-1-5-20(24)9-10-21-6-2-4-8-25(21)30/h1-8,11-14H,9-10,15-19H2

InChI Key

OHAQKHIQRUSENR-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C5=CC=C(C=C5)F

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C5=CC=C(C=C5)F

The exact mass of the compound 5-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine is 415.20599062 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the dibenzoazepine family. This compound features a unique structure characterized by a dibenzoazepine core fused with a piperazine moiety and an ethanone functional group. Its molecular formula is C20H22F1N3OC_{20}H_{22}F_{1}N_{3}O, with a molecular weight of approximately 349.45 g/mol. The compound exhibits notable physical properties, including a melting point of around 95-97 °C and a boiling point of approximately 364.67 °C at 760 mmHg .

The chemical reactivity of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can be attributed to its functional groups. The piperazine ring can undergo various nucleophilic substitutions, while the dibenzoazepine core can participate in electrophilic aromatic substitution reactions. Additionally, the ethanone moiety is susceptible to oxidation and reduction reactions, which can lead to the formation of ketones or alcohols depending on the reaction conditions .

The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves multiple synthetic steps:

  • Preparation of Dibenzoazepine Core: The initial step involves synthesizing the dibenzoazepine structure through cyclization reactions.
  • Introduction of Piperazine Moiety: This step incorporates the piperazine group using nucleophilic substitution reactions.
  • Formation of Ethanone Group: Finally, the ethanone functional group is introduced through acylation reactions.

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone has several applications:

  • Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
  • Materials Science: The compound is used in developing novel materials with specific electronic or photophysical properties.
  • Biological Research: It is investigated for its interactions with biological targets, including enzymes and receptors.
  • Industrial

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how the compound modulates biological activity through receptor interaction.

Understanding these interactions can provide insights into its therapeutic potential and guide further drug development efforts .

Several compounds share structural similarities with 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone. These include:

Compound NameStructureNotable Features
1-(10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanoneStructureContains bromine and methoxy groups
Clomipramine Related Compound DStructureKnown for antidepressant properties
10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamideStructureFeatures a carboxamide group

The uniqueness of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone lies in its specific combination of functional groups that contribute to its distinct chemical reactivity and potential biological effects. Unlike other dibenzazepine derivatives, this compound's incorporation of a fluorophenyl group enhances its structural diversity and may influence its interaction with biological targets .

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Exact Mass

415.20599062 g/mol

Monoisotopic Mass

415.20599062 g/mol

Heavy Atom Count

31

Dates

Last modified: 04-15-2024

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